molecular formula C12H17NO3 B8607136 Benzyl ethyl(2-hydroxyethyl)carbamate

Benzyl ethyl(2-hydroxyethyl)carbamate

Cat. No. B8607136
M. Wt: 223.27 g/mol
InChI Key: QSZNUISNXJMTKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl ethyl(2-hydroxyethyl)carbamate is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl ethyl(2-hydroxyethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl ethyl(2-hydroxyethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzyl ethyl(2-hydroxyethyl)carbamate

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

benzyl N-ethyl-N-(2-hydroxyethyl)carbamate

InChI

InChI=1S/C12H17NO3/c1-2-13(8-9-14)12(15)16-10-11-6-4-3-5-7-11/h3-7,14H,2,8-10H2,1H3

InChI Key

QSZNUISNXJMTKA-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzylchloroformate (5.91 g, 34.67 mmol) and triethylamine (5.2 ml) were added sequentially to a solution of 2-(ethylamino)ethanol (3.0 g, 33.66 mmol) in DCM (180 ml) at 0° C. The ice bath was removed and the reaction mixture was allowed to stir overnight at ambient temperature. The solution was washed with 10% citric acid (100 ml) and H2O (2×100 ml) and concentrated in vacuo. The organic phase was dried (MgSO4), concentrated under reduced pressure, and the concentrate was purified by column chromatography (ISCO, silica gel column, eluting with 60→100% EtOAc/hexanes for 14 minutes) to give the title compound (7.29 g, yield: 97%).
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Yield
97%

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